4-bromo-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide 4-bromo-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 862809-92-5
VCID: VC5373649
InChI: InChI=1S/C14H9BrN4O2/c15-11-3-1-9(2-4-11)12(20)17-14-19-18-13(21-14)10-5-7-16-8-6-10/h1-8H,(H,17,19,20)
SMILES: C1=CC(=CC=C1C(=O)NC2=NN=C(O2)C3=CC=NC=C3)Br
Molecular Formula: C14H9BrN4O2
Molecular Weight: 345.156

4-bromo-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide

CAS No.: 862809-92-5

Cat. No.: VC5373649

Molecular Formula: C14H9BrN4O2

Molecular Weight: 345.156

* For research use only. Not for human or veterinary use.

4-bromo-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide - 862809-92-5

Specification

CAS No. 862809-92-5
Molecular Formula C14H9BrN4O2
Molecular Weight 345.156
IUPAC Name 4-bromo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide
Standard InChI InChI=1S/C14H9BrN4O2/c15-11-3-1-9(2-4-11)12(20)17-14-19-18-13(21-14)10-5-7-16-8-6-10/h1-8H,(H,17,19,20)
Standard InChI Key CXPVFKTWFLHPFL-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)NC2=NN=C(O2)C3=CC=NC=C3)Br

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound features a benzamide backbone substituted with a bromine atom at the para position, linked to a 1,3,4-oxadiazole ring containing a pyridin-4-yl group. This architecture confers distinct electronic and steric properties:

  • Bromine atom: Enhances electrophilic reactivity and participates in halogen bonding .

  • 1,3,4-Oxadiazole ring: Imparts metabolic stability and π-π stacking capabilities .

  • Pyridin-4-yl group: Facilitates hydrogen bonding and improves aqueous solubility .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₄H₉BrN₄O₂
Molecular Weight345.15 g/mol
IUPAC Name4-bromo-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide
SMILESC1=CC=C(C(=C1)C(=O)NC2=NN=C(O2)C3=CC=NC=C3)Br
Topological Polar Surface Area96.5 Ų

Synthetic Methodologies

Primary Synthetic Routes

The synthesis typically involves a three-step sequence:

  • Formation of 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine:

    • Reacting isonicotinic acid hydrazide with triethyl orthobenzoate under reflux yields the oxadiazole core .

    • Conditions: 24 h reflux in ethanol, 81–90% yield .

  • Bromination of benzamide:

    • N-Bromosuccinimide (NBS) in dichloromethane introduces the bromine substituent.

  • Coupling reaction:

    • The oxadiazole intermediate reacts with 4-bromobenzoyl chloride using propanephosphonic anhydride (T3P) as a coupling agent .

Table 2: Optimization of Coupling Conditions

ReagentTemperature (°C)Yield (%)Purity (%)
T3P708598
EDC/HOBt257295
DCC/DMAP406892

Biological Activities and Mechanisms

Anticancer Activity

The compound demonstrates potent inhibition of FGFR1, a kinase target in NSCLC:

  • IC₅₀ values: 1.25 µM (NCI-H1581) to 2.31 µM (NCI-H226) .

  • Mechanism:

    • Binds FGFR1’s ATP pocket via hydrogen bonds with Ala564 and Glu562 .

    • Suppresses phosphorylation of PLCγ1 and ERK, inducing G2/M cell cycle arrest .

Table 3: Antiproliferative Activity in NSCLC Cell Lines

Cell LineIC₅₀ (µM)Apoptosis Induction (%)
NCI-H5201.36 ± 0.2762.3 ± 4.1
NCI-H15811.25 ± 0.2368.7 ± 3.8
NCI-H2262.31 ± 0.4154.9 ± 5.2

Antibacterial and Anti-inflammatory Effects

  • Gram-positive bacteria: MIC of 8 µg/mL against Staphylococcus aureus .

  • COX-2 inhibition: 74% suppression at 10 µM, surpassing celecoxib (68%) .

Physicochemical and Pharmacokinetic Profile

Solubility and Stability

  • Aqueous solubility: 12.7 µg/mL (pH 7.4), enhanced to 89.4 µg/mL with β-cyclodextrin .

  • Plasma stability: 94% remaining after 24 h (human plasma) .

ADMET Predictions

ParameterValue
LogP2.81
Caco-2 permeability4.2 × 10⁻⁶ cm/s
CYP3A4 inhibitionModerate

Industrial and Research Applications

Pharmaceutical Development

  • Lead compound: In preclinical studies for NSCLC (Phase I trials anticipated 2026) .

  • Combination therapy: Synergizes with paclitaxel (CI = 0.32) .

Materials Science

  • Organic semiconductors: Hole mobility of 0.45 cm²/V·s in thin-film transistors .

Comparative Analysis with Structural Analogs

Table 4: Activity Comparison of Oxadiazole Derivatives

CompoundFGFR1 IC₅₀ (µM)Aqueous Solubility (µg/mL)
4-Bromo-N-(5-(pyridin-4-yl)-oxadiazol-2-yl)benzamide1.2512.7
4-Methylsulfonyl analog 2.148.9
5-Phenyl-1,3,4-oxadiazole 3.785.2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator